molecular formula C23H28N2O5 B3970547 N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine oxalate

N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine oxalate

Cat. No. B3970547
M. Wt: 412.5 g/mol
InChI Key: NUCZGVLLPWYXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine oxalate, commonly known as benzylpiperazine (BZP), is a synthetic psychoactive substance that has gained popularity as a recreational drug in recent years. Although BZP has been banned in many countries due to its potential for abuse and harmful effects, it continues to be used illegally. However, BZP also has potential as a research tool in scientific studies due to its unique chemical properties.

Mechanism of Action

N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine oxalate acts primarily as a stimulant, affecting the release and reuptake of dopamine and serotonin in the brain. It binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and leading to increased levels in the synaptic cleft. This results in increased activity in the brain and a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, leading to increased energy and alertness. It also causes pupil dilation, dry mouth, and increased body temperature. In high doses, this compound can cause seizures, hallucinations, and other harmful effects.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine oxalate has several advantages as a research tool. It is a potent dopamine and serotonin agonist, making it useful for studying the effects of these neurotransmitters on the brain. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound also has limitations as a research tool. Its potential for abuse and harmful effects make it difficult to obtain ethical approval for studies involving human subjects. In addition, its effects on the brain are complex and not fully understood, making it difficult to draw definitive conclusions from research studies.

Future Directions

There are several future directions for research involving N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine oxalate. One area of interest is its potential as a treatment for psychiatric disorders. Studies have shown that this compound can have antidepressant and anxiolytic effects, and further research could explore its potential as a therapeutic agent. Another area of interest is the development of new psychoactive substances based on the structure of this compound. By modifying the chemical structure of this compound, researchers could create new compounds with unique properties and potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. This could lead to new insights into the role of dopamine and serotonin in the brain and the development of new treatments for neurological disorders.

Scientific Research Applications

N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin agonist, stimulating the release of these neurotransmitters and leading to increased activity in the brain. This compound has also been studied for its potential as a treatment for various psychiatric disorders, including depression and anxiety.

properties

IUPAC Name

1-[4-[benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.C2H2O4/c1-22(17-19-10-6-3-7-11-19)20-12-14-23(15-13-20)21(24)16-18-8-4-2-5-9-18;3-1(4)2(5)6/h2-11,20H,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCZGVLLPWYXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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